molecular formula C37H54N8O7 B12600377 L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine CAS No. 634191-81-4

L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine

Cat. No.: B12600377
CAS No.: 634191-81-4
M. Wt: 722.9 g/mol
InChI Key: SQONJUWLRFIHAX-HPMAGDRPSA-N
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Description

L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine is a peptide composed of seven amino acids: three prolines, one tryptophan, one valine, and one lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling agents like HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

    Oxidation: Kynurenine from tryptophan.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely depending on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Poly-L-lysine: A polymer of lysine used for cell culture and tissue engineering.

    Poly-L-proline: A polymer of proline studied for its unique structural properties.

    Poly-L-tryptophan:

Uniqueness

L-Prolyl-L-prolyl-L-prolyl-L-tryptophyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties not found in other peptides. Its combination of proline, tryptophan, valine, and lysine residues can result in unique structural and functional characteristics.

Properties

CAS No.

634191-81-4

Molecular Formula

C37H54N8O7

Molecular Weight

722.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C37H54N8O7/c1-22(2)31(34(48)41-27(37(51)52)12-5-6-16-38)43-32(46)28(20-23-21-40-25-11-4-3-10-24(23)25)42-33(47)29-14-8-18-44(29)36(50)30-15-9-19-45(30)35(49)26-13-7-17-39-26/h3-4,10-11,21-22,26-31,39-40H,5-9,12-20,38H2,1-2H3,(H,41,48)(H,42,47)(H,43,46)(H,51,52)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

SQONJUWLRFIHAX-HPMAGDRPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C5CCCN5

Origin of Product

United States

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